molecular formula C15H22ClNO2 B11029380 2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide

2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide

Cat. No.: B11029380
M. Wt: 283.79 g/mol
InChI Key: XKZPDRCHLWRNIT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide is an organic compound with a complex structure, featuring a chlorinated phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide typically involves several steps:

    Formation of 4-chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.

    Etherification: The 4-chlorophenol is then reacted with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.

    Amidation: The final step involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with pentylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Another chlorinated phenoxy compound with different functional groups.

    4-chlorophenoxyacetic acid: A simpler structure with similar phenoxy and chlorinated groups.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that are not possible with simpler analogs.

Conclusion

This compound is a compound with diverse applications and interesting chemical properties

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide

InChI

InChI=1S/C15H22ClNO2/c1-4-5-6-11-17-14(18)15(2,3)19-13-9-7-12(16)8-10-13/h7-10H,4-6,11H2,1-3H3,(H,17,18)

InChI Key

XKZPDRCHLWRNIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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